(1S,5R)-6,6-Dimethylbicyclo(3.1.1)hept-2-ene-2-carboxaldehyde
Description
Significance as a Bicyclic Monoterpenoid in Organic Chemistry
Myrtenal's importance in organic chemistry stems from its distinct bicyclo[3.1.1]hept-2-ene structure, which features a strained four-membered ring fused to a six-membered ring, incorporating a reactive aldehyde functional group. wikipedia.orgnih.gov This combination of a chiral scaffold and a versatile functional group makes Myrtenal (B1677600) a valuable starting material and intermediate in organic synthesis. semanticscholar.orgnih.gov It is classified as a monoterpenoid, as it is derived from two isoprene (B109036) units. nih.gov
In synthetic chemistry, Myrtenal serves as a chiral building block for the creation of more complex molecules. nih.gov Its enantiopure forms, (+)-Myrtenal and (-)-Myrtenal (B3023152), are particularly useful as chiral auxiliaries, guiding the stereochemical outcome of chemical reactions. nih.gov The reactivity of its aldehyde group allows for a wide range of transformations. For instance, it can undergo decarbonylation reactions, often catalyzed by palladium, to produce (+)-apopinene. taylorfrancis.com It is also used in addition reactions; the 1,2-addition of organometallic reagents to the carbonyl group is a key step in synthesizing various derivatives, such as α-hydroxyphosphine oxides. mdpi.com
Furthermore, Myrtenal is a precursor for synthesizing novel heterocyclic compounds. semanticscholar.org Research has demonstrated its use in the synthesis of 1,3-oxathianes and polycyclic nitrogen-containing heterocyclic compounds. semanticscholar.orgacs.org The oxidation of Myrtenal is another area of study, with methods like biomimetic photocatalytic oxidation using porphyrins being employed to produce derivatives like myrtenal epoxide. nih.gov This highlights its role as a versatile substrate for developing new synthetic methodologies.
Overview of Key Research Trajectories
The academic investigation of Myrtenal has followed several key trajectories, primarily focusing on the synthesis of novel derivatives and the exploration of their potential applications. A dominant theme in current research is the chemical modification of the Myrtenal structure to create compounds with enhanced or entirely new properties. mdpi.comresearchgate.netresearchgate.net
One of the most prominent research avenues involves conjugating Myrtenal with other known pharmacophores to improve biological activity and metabolic stability. mdpi.com A notable example is the synthesis of Myrtenal-adamantane conjugates. mdpi.comresearchgate.netpreprints.org Adamantane is frequently used as a pharmacophore to enhance the therapeutic properties of parent molecules. mdpi.comuctm.edu Research into these conjugates has revealed a range of potential applications, including neuroprotective, antimicrobial, and anticancer activities. mdpi.comresearchgate.netnih.gov
Another significant research trajectory is the development of Myrtenal-based compounds for specific biological targets. Studies have shown that Myrtenal itself can inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. mu-varna.bgwikipedia.org This has spurred further research into synthesizing derivatives with improved inhibitory effects. uctm.edu For example, novel myrtenyl grafted pseudo-peptides have been designed and synthesized to investigate their potential as therapeutic agents. nih.gov
Recent research has also begun to explore Myrtenal's role in modulating inflammatory pathways. Studies have investigated its effect on the NLRP3 inflammasome, a key component of the innate immune system, indicating a potential for developing anti-inflammatory agents. nih.gov The synthesis and reactivity of Myrtenal derivatives continue to be a fertile ground for discovery, with studies focusing on creating analogues of natural antibiotics and compounds with other specific biological functions. nih.gov The structural geometry of Myrtenal itself is also a subject of detailed analysis using techniques like nuclear magnetic resonance (NMR) and microwave spectroscopy to precisely determine its conformation. acs.org
| Derivative/Conjugate Class | Synthetic Approach | Investigated Application Area |
| Myrtenal-Adamantane Conjugates | Conjugation of Myrtenal with 1- or 2-aminoadamantane. uctm.edu | Neuroprotective, Anxiolytic, Antiviral, Anticancer. nih.govmdpi.comresearchgate.net |
| Myrtenyl Grafted Pseudo-Peptides | Ugi four-component reaction (Ugi-4CR). nih.gov | Anticancer. nih.gov |
| Myrtenal Epoxide | Porphyrin-based photocatalytic oxidation of myrtenol (B1201748). nih.gov | Antimicrobial, Anticancer. nih.gov |
| α-Hydroxyphosphine Oxides | 1,2-addition of phosphine (B1218219) oxides to Myrtenal's carbonyl group. mdpi.com | Chiral Synthesis Intermediate. mdpi.com |
| 1,3-Oxathiane Derivatives | Reaction with mercaptoalcohols. acs.org | Chiral Auxiliary in Asymmetric Synthesis. acs.org |
| This interactive table summarizes key research trajectories involving the synthesis of Myrtenal derivatives. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
23727-16-4 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carbaldehyde |
InChI |
InChI=1S/C10H14O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h3,6,8-9H,4-5H2,1-2H3/t8-,9-/m1/s1 |
InChI Key |
KMRMUZKLFIEVAO-RKDXNWHRSA-N |
Isomeric SMILES |
CC1([C@@H]2CC=C([C@H]1C2)C=O)C |
Canonical SMILES |
CC1(C2CC=C(C1C2)C=O)C |
boiling_point |
215.74 °C. @ 760.00 mm Hg (est) |
density |
0.984-0.990 |
physical_description |
Colourless liquid; refreshing, spicy-herbaceous odour |
solubility |
215.9 mg/L @ 25 °C (est) Insoluble in water; soluble in oils Miscible at room temperature (in ethanol) |
Origin of Product |
United States |
Natural Occurrence and Biosynthetic Pathways of Myrtenal
Distribution in Terpenoid-Producing Organisms (excluding human)
Presence in Plant Essential Oils
Myrtenal (B1677600) is a component found in the essential oils of many plant species. nih.govresearchgate.netpreprints.org It has been identified in a diverse range of plants and foodstuffs, including mandarin peel oil, raspberry, blackberry, strawberry, ginger, hop oil, black tea, peppermint oil, pepper, myrtle leaf or berry, summer savory, hyssops, rosemary, and spearmint. nih.govresearchgate.netresearchgate.net Medicinal plants containing myrtenal in their essential oils are known to possess a wide array of biological properties. nih.govresearchgate.net For instance, it is present in Hyssopus officinalis, Salvia absconditiflora, and Cyperus articulatus. wikipedia.org Myrtenal has also been detected in the essential oils of Artemisia species, Coriandrum sativum (seed oil), Cuminum cyminum (essential oil), Curcuma amada, Curcuma aromatica (essential oil), Glycyrrhiza glabra (root essential oil), Helianthus annuus (flower heads), Juglans regia (leaf essential oil), Laurus nobilis (leaves), and Lavandula species. nih.gov In some varieties of Cuminum cyminum, myrtenal can constitute a significant percentage of the essential oil, ranging from 28% to 43.5%. journal-imab-bg.org It is also present in Piper nigrum, Origanum vulgare, and Thymus species. journal-imab-bg.org Studies on Solidago species have also revealed the presence of myrtenal in their essential oils, with concentrations varying between inflorescence and leaf oils. mdpi.com
Microbial Production and Engineered Biosynthesis
While primarily known for its occurrence in plants, research has explored the potential for microbial production and engineered biosynthesis of terpenes, including precursors to myrtenal like α-pinene. Metabolic engineering strategies in microorganisms, such as Escherichia coli, have been developed to produce terpenes from simple sugars. acs.orguni-frankfurt.de These engineered microbes can convert precursors like isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), generated through pathways like the mevalonate (B85504) (MVA) or deoxyxylulose-5-phosphate (DXP) pathways, into geranyl diphosphate (GPP), which is then cyclized by enzymes like pinene synthase to produce pinenes. acs.orgnih.gov Although the direct microbial production of myrtenal is less commonly reported compared to its precursors or other terpenes, the enzymatic conversions involved in its biosynthesis from pinene and myrtenol (B1201748) suggest potential avenues for engineered microbial pathways. Some studies have investigated the biotransformation of myrtenal by non-conventional yeast whole-cells, showing conversion to myrtenol catalyzed by enzymes like ene-reductases and carbonyl reductases. mdpi.com This indicates the presence of microbial enzymatic machinery capable of modifying myrtenal or its related compounds. Furthermore, myrtenal-based compounds have been synthesized from natural forest product α-pinene using chemical methods, highlighting the link between these compounds in potential production routes beyond natural plant biosynthesis. acs.orgresearchgate.net
Metabolic Precursors and Biotransformation Pathways in Plants
In plants, myrtenal is metabolically linked to α-pinene. nih.govmu-varna.bg The biosynthesis of monoterpenes like pinene in plants occurs in plastids via the deoxyxylulose-5-phosphate (DXP) pathway, which produces the C5 intermediates IPP and DMAPP. acs.orgnih.gov These intermediates are condensed to form geranyl diphosphate (GPP), which is then cyclized by pinene synthase to yield α- or β-pinene. acs.orgnih.gov
Relation to α-Pinene Metabolism
Myrtenal is considered a transition compound in α-pinene metabolism. nih.gov The structural similarity between α-pinene and myrtenal, and the formation of common metabolites, supports this relationship. nih.gov α-Pinene is transformed into myrtenol through a biocatalytic process, with subsequent conversion of myrtenol to myrtenal. journal-imab-bg.orgmu-varna.bg This indicates a metabolic pathway where α-pinene serves as a precursor to myrtenal via myrtenol.
Enzymatic Conversions Involving Myrtenol
The conversion of α-pinene to myrtenal involves myrtenol as an intermediate. wikipedia.orgnih.govmu-varna.bg Specifically, α-pinene is metabolized to myrtenol, which is then further transformed into myrtenal. nih.govmu-varna.bg This biotransformation from α-pinene to myrtenol and subsequently to myrtenal is an enzymatic process occurring in plants. journal-imab-bg.orgmu-varna.bg The oxidation of α-pinene can produce myrtenol, which is a volatile compound found in the essential oils of several aromatic plants. nih.gov The subsequent oxidation of myrtenol leads to the formation of myrtenal. evitachem.com
Chemical Synthesis Methodologies and Reaction Pathways of Myrtenal
De Novo Synthetic Approaches to Myrtenal (B1677600)
De novo synthesis refers to the creation of a molecule from simple precursors. For myrtenal, these approaches often begin with abundant natural terpenes like α-pinene and β-pinene.
Allylic oxidation is a key strategy for synthesizing myrtenal, primarily from α-pinene. This reaction introduces an oxygen atom at the position adjacent to the double bond in the pinene structure. Selenium dioxide (SeO₂) is a frequently employed reagent for this transformation. mdpi.comsemanticscholar.org
Research has compared different methodologies for the SeO₂ oxidation of α-pinene. mdpi.com One approach involves the reaction in an ethanol (B145695) solvent under reflux (78°C), while another is conducted in a batch reactor under oxygen pressure (6 atm) at a higher temperature (134°C). mdpi.comconicet.gov.ar Under reflux conditions, myrtenol (B1201748) is initially the main product, which is subsequently oxidized to myrtenal. semanticscholar.org In contrast, conducting the reaction under oxygen pressure significantly increases the yield and selectivity towards myrtenal at shorter reaction times. mdpi.comconicet.gov.ar At a conversion level of approximately 40%, the myrtenal yield was 34.4% under oxygen pressure, compared to 18.0% under reflux. mdpi.comresearchgate.netresearchgate.net
To create a more practical heterogeneous catalyst system, SeO₂ has been supported on silica (B1680970) (SiO₂). semanticscholar.org While a simple SeO₂/SiO₂ catalyst is largely inactive, its activity is enhanced by the addition of palladium (Pd). mdpi.comresearchgate.net A Pd/SeO₂/SiO₂ catalyst, with 0.98% palladium and 14.4% selenium dioxide, achieves a 12% conversion of α-pinene after 8 hours at 134°C, with myrtenal as the main product (62% selectivity) and no detectable over-oxidation products. mdpi.comsemanticscholar.orgresearchgate.net The introduction of palladium modifies the reducibility of SeO₂, activating the selenium species for allylic oxidation. semanticscholar.orgconicet.gov.ar
| Methodology | Catalyst/Reagent | Temperature | Pressure | Conversion | Myrtenal Yield | Myrtenal Selectivity | Reference |
|---|---|---|---|---|---|---|---|
| Reflux | SeO₂ | 78°C | Atmospheric | ~40% | 18.0% | ~45% | mdpi.comconicet.gov.ar |
| Batch Reactor | SeO₂ | 134°C | 6 atm O₂ | 41% | 34.4% | 84% | mdpi.comsemanticscholar.org |
| Batch Reactor | Pd/SeO₂/SiO₂ | 134°C | 6 atm O₂ | 12% (at 8h) | ~7.4% | 62% | mdpi.comresearchgate.net |
While α-pinene is the most common precursor, methods have also been developed using β-pinene. One such method involves photosensitized oxidation, which leads to myrtenal peroxide that is subsequently reduced to myrtenal. google.com Another route from β-pinene uses peracetic acid epoxidation, though this process involves significant use of acid and alkali. google.com
Photosensitized oxidation offers an alternative route for producing myrtenal from α-pinene. scientific.netresearchgate.net This method is conducted in a photochemical reactor, often using a halogen lamp as the light source. scientific.net An orthogonal experimental design was used to evaluate the effect of various reaction parameters on the conversion and selectivity. researchgate.net
Optimal conditions were identified using a pyridine-acetic anhydride-copper salt mixture as a catalyst. scientific.net The reaction, conducted at 45°C with a 0.45 L/min oxygen flow rate, 0.378 mol/L catalyst concentration, and 0.5 mol/L α-pinene concentration, resulted in a 94.55% conversion of α-pinene and a 56.16% selectivity for myrtenal. scientific.netresearchgate.net A patented method also describes the synthesis of myrtenal from β-pinene via a photosensitized oxidation reaction to generate myrtenal peroxide, which is then reduced. google.com This method is presented as suitable for industrial production with high yields (80-83%) and purity (94-97%). google.com
| Parameter | Value |
|---|---|
| Starting Material | α-pinene |
| Catalyst | Pyridine-acetic anhydride (B1165640) - copper salt mixture |
| Temperature | 45°C |
| Oxygen Rate | 0.45 L/min |
| Material Concentration | 0.5 mol/L |
| Catalyst Concentration | 0.378 mol/L |
| Conversion of α-pinene | 94.55% |
| Selectivity for Myrtenal | 56.16% |
Investigation of Myrtenal in Complex Reaction Mechanisms
Myrtenal serves not only as a synthetic target but also as a starting material or intermediate in more complex reaction mechanisms, allowing for the creation of diverse chemical structures.
Myrtenal can undergo catalytic decarbonylation, a reaction that removes the carbonyl (C=O) group. This process has been used to synthesize apopinene (B3051316) (7,7-dimethylbicyclo[3.1.1]hept-2-ene) from myrtenal. acs.org The reaction provides a two-step procedure to obtain apopinene from the readily available α-pinene, with the first step being the oxidation of α-pinene to myrtenal. acs.org
The decarbonylation of myrtenal has been accomplished using a palladium on barium sulfate (B86663) catalyst. acs.org This heterogeneous catalytic decarbonylation is of interest for elucidating reaction mechanisms and improving optical yields in the synthesis of chiral molecules like (+)-apopinene. taylorfrancis.com The study of such reactions helps in understanding the fundamental mechanisms of hydrogenation and decarbonylation on the surfaces of supported metal catalysts. taylorfrancis.com
Myrtenal is a useful scaffold for C(sp²)–H arylation reactions, which involve the formation of a carbon-carbon bond between an aromatic ring and a vinylic carbon. researchgate.net A specific application involves an 8-aminoquinoline-directed C(sp²)–H arylation of a myrtenal derivative. acs.orgnih.gov This key step allows for the incorporation of a wide range of aryl and heteroaryl groups into the bicyclic myrtenal framework. researchgate.net
The reaction is typically catalyzed by Pd(OAc)₂ with AgOAc as an oxidant. Optimization studies have shown that solvents play a crucial role, with tert-amyl alcohol providing excellent yield (>99% conversion, 71% yield) and being a more process-friendly solvent compared to others like DCE. The reaction works most efficiently with aryl iodides that possess electron-donating groups. This synthetic route provides access to chiral cyclobutane (B1203170) keto acids in five steps starting from myrtenal. acs.orgnih.gov
| Solvent | Conversion | Yield |
|---|---|---|
| DCE | 81% | 75% |
| CPME | 61% | 57% |
| 2-MTHF | 50% | 47% |
| t-amyl-OH | >99% | 71% |
Addition Reactions to Carbonyls (e.g., Grignard additions)
The carbonyl group of myrtenal is a key reactive site for nucleophilic addition reactions, allowing for the formation of new carbon-carbon bonds and the synthesis of a variety of chiral tertiary alcohols. Among the most significant of these transformations is the Grignard reaction, which involves the addition of organomagnesium halides (R-MgX) to the aldehyde functionality. This reaction proceeds via a nucleophilic attack of the carbanionic 'R' group from the Grignard reagent on the electrophilic carbonyl carbon of myrtenal. Subsequent acidic workup of the resulting magnesium alkoxide intermediate yields the corresponding tertiary alcohol.
The general mechanism involves the formation of a six-membered ring transition state, which dictates the stereochemical outcome of the reaction. The versatility of the Grignard reaction allows for the introduction of a wide array of alkyl, aryl, and vinyl groups at the carbonyl carbon, leading to a diverse range of myrtenal-derived tertiary alcohols.
Detailed research has explored the diastereoselectivity of Grignard additions to myrtenal, influenced by factors such as the nature of the Grignard reagent, solvent, and reaction temperature. For instance, the reaction of (1R)-myrtenal with various Grignard reagents can lead to the formation of diastereomeric tertiary alcohols. The inherent chirality of myrtenal influences the facial selectivity of the nucleophilic attack, often resulting in a preference for one diastereomer over the other.
The addition of organomagnesium reagents to myrtenal represents a fundamental strategy for the elaboration of its chemical structure, providing access to complex chiral molecules that can serve as building blocks in organic synthesis.
Below is a table summarizing representative examples of Grignard additions to myrtenal, showcasing the diversity of reagents that can be employed and the resulting tertiary alcohol products.
Interactive Data Table: Grignard Addition Reactions to Myrtenal
| Grignard Reagent (R-MgX) | R Group | Myrtenal Isomer | Resulting Tertiary Alcohol |
| Methylmagnesium bromide | Methyl | (1R)-(-)-Myrtenal | (1R)-1-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanol |
| Phenylmagnesium bromide | Phenyl | (1R)-(-)-Myrtenal | (1R)-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)(phenyl)methanol |
| Ethylmagnesium bromide | Ethyl | (1R)-(-)-Myrtenal | (1R)-1-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)propan-1-ol |
| Vinylmagnesium bromide | Vinyl | (1R)-(-)-Myrtenal | (1R)-1-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)prop-2-en-1-ol |
| Isopropylmagnesium chloride | Isopropyl | (1R)-(-)-Myrtenal | (1R)-1-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)-2-methylpropan-1-ol |
Advanced Spectroscopic and Structural Characterization of Myrtenal and Its Derivatives
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it highly suitable for the characterization of myrtenal (B1677600) and its reaction products. In a typical GC-MS analysis of myrtenal, the compound is volatilized and separated from other components in a mixture based on its retention time as it passes through a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting fragments are detected based on their mass-to-charge ratio, producing a unique mass spectrum that serves as a molecular fingerprint.
The mass spectrum of myrtenal is characterized by a specific fragmentation pattern that allows for its unambiguous identification. While the molecular ion peak [M]+ at m/z 150 is observable, prominent fragment ions are typically seen at m/z 107, 91, 79, and 77, which correspond to characteristic losses from the parent molecule.
GC-MS is extensively utilized in the characterization of products from chemical modifications of myrtenal. For instance, in the synthesis of myrtenal derivatives, such as those involving conjugation with other molecules to enhance biological activity, GC-MS is employed to confirm the formation of the desired product, assess its purity, and identify any byproducts. The retention time of the derivative will differ from that of the starting myrtenal, and its mass spectrum will show a new molecular ion peak corresponding to the modified structure, along with a fragmentation pattern that can be used to elucidate the structure of the new compound.
For example, in the bioreduction of myrtenal, GC-MS analysis would be used to monitor the disappearance of the myrtenal peak and the appearance of new peaks corresponding to myrtenol (B1201748), allowing for the characterization of the reduction product and the determination of the reaction's efficiency.
Table 1: GC-MS Data for Myrtenal
| Parameter | Value |
| Molecular Formula | C₁₀H₁₄O |
| Molecular Weight | 150.22 g/mol |
| Kovats Retention Index (Standard non-polar column) | 1167, 1168 nih.gov |
| Major Mass Spectral Peaks (m/z) | 107, 91, 79, 77 |
Note: The Kovats retention index is a relative measure of retention time and can vary slightly depending on the specific GC conditions and column used.
Microwave Spectroscopy for Gas-Phase Structural Determination
Microwave spectroscopy is a high-resolution technique that provides precise information about the rotational energy levels of molecules in the gas phase. This data allows for the accurate determination of molecular geometry and the study of conformational isomers.
Investigations into the conformational landscape of myrtenal have revealed the presence of different conformers. Of the two possible planar conformers, s-trans and s-cis, arising from the orientation of the aldehyde group relative to the double bond, only the s-trans conformer has been experimentally observed in the gas phase. researchgate.net This observation is supported by quantum chemical calculations, which predict the s-trans conformer to be lower in energy. researchgate.net
The study of myrtenal hydrates (complexes with one or more water molecules) using microwave spectroscopy provides insights into the non-covalent interactions that govern molecular recognition and solvation at the molecular level. Experimental studies have successfully identified and characterized hydrates of myrtenal with one, two, and three water molecules (C₁₀H₁₄O·(H₂O)n where n=1, 2, 3). mdpi.comacs.orgresearchgate.net The spectra of two monohydrates, two dihydrates, and the lowest energy trihydrate have been assigned. mdpi.comacs.orgresearchgate.net
These studies have shown that water molecules bind to myrtenal primarily through a hydrogen bond between the oxygen atom of myrtenal's carbonyl group and a hydrogen atom of a water molecule. In larger water clusters, a network of hydrogen bonds is formed, and weaker C-H···O interactions also contribute to the stability of the complexes. researchgate.net
Table 2: Observed Conformers of Myrtenal and its Hydrates
| Species | Number of Observed Conformers | Primary Interaction |
| Myrtenal (monomer) | 1 (s-trans) | - |
| Myrtenal Monohydrate | 2 | C=O···H-O hydrogen bond |
| Myrtenal Dihydrate | 2 | C=O···H-O and O-H···O hydrogen bonds |
| Myrtenal Trihydrate | 1 (lowest energy) | Extended hydrogen bond network |
By analyzing the microwave spectra of different isotopic species of a molecule (isotopologues), it is possible to determine the precise geometric parameters, such as bond lengths and angles. This is achieved through the analysis of changes in the moments of inertia upon isotopic substitution.
For myrtenal, the rotational spectra of its ten ¹³C and ¹⁸O isotopic species have been observed in their natural abundance. researchgate.net The rotational constants derived from these spectra have been used to calculate a partial molecular structure using Kraitchman's equations. researchgate.net To obtain a more complete structure, these experimental data have been combined with data from quantum chemical calculations. researchgate.net
This analysis has provided accurate geometrical parameters for the carbon skeleton of myrtenal. The structural parameters of the -C=C-C=O fragment in myrtenal have been found to be very similar to those in related unsaturated aldehydes like trans-acrolein and trans-trans-cinnamaldehyde. researchgate.net
In the study of myrtenal hydrates, the substitution of normal water (H₂O) with ¹⁸O-labeled water (H₂¹⁸O) has allowed for the precise determination of the position of the water oxygen atoms in the complexes. acs.org This has provided a detailed picture of the geometry of the water molecules as they interact with the myrtenal molecule. acs.org
Table 3: Experimentally Determined Rotational Constants for the Main Isotopologue of s-trans-Myrtenal
| Rotational Constant | Value (MHz) |
| A | 2275.6661(11) researchgate.net |
| B | 1205.3789(4) researchgate.net |
| C | 988.4237(4) researchgate.net |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound, and the resulting diffraction pattern is used to construct an electron density map, from which the atomic positions can be determined.
While a crystal structure for myrtenal itself has not been reported in the reviewed literature, the solid-state structures of some of its derivatives have been successfully determined using X-ray crystallography. A notable example is the analysis of diastereoisomeric products resulting from the 1,4-addition of phosphine (B1218219) oxides to (1R)-myrtenal. mdpi.com
The X-ray crystal structure analysis of these adducts has provided unambiguous confirmation of their molecular structure and, crucially, their absolute configuration at the newly formed stereocenters. mdpi.com For instance, the analysis of the major adduct of t-butylphenylphosphine oxide with (1R)-myrtenal revealed an anti-configuration of the substituents at the P1-C3-C2-C10 bond, with a torsion angle of 111°. mdpi.com This structural information is invaluable for understanding the stereochemical course of the reaction, indicating that the nucleophilic attack and subsequent protonation occur from the less sterically hindered face of the myrtenal molecule. mdpi.com
These studies on myrtenal derivatives demonstrate the power of X-ray crystallography in elucidating complex three-dimensional structures and stereochemical relationships that are critical for understanding reaction mechanisms and for the design of new chiral molecules. The data obtained from such analyses provide a solid-state reference point for comparison with gas-phase structures determined by techniques like microwave spectroscopy and with computationally predicted structures.
Table 4: Selected Crystallographic Data for a Myrtenal Derivative
| Compound | Crystal System | Space Group | Key Torsion Angle (°C) | Reference |
| (SP,1S,2R,3S,5R)-3-(t-butylphenylphosphinoyl)-6,6-dimethylbicyclo[3.1.1]heptane-2-carbaldehyde | Orthorhombic | P2₁2₁2₁ | P1-C3-C2-C10: 111 | mdpi.com |
Quantum Chemical and Computational Investigations of Myrtenal
Electronic Structure and Energetic Calculations
The electronic structure and corresponding energies of myrtenal (B1677600) have been elucidated using sophisticated computational methods, which allow for precise characterization of its conformational preferences and spectroscopic parameters.
The geometry and rotational constants of myrtenal have been investigated using both Density Functional Theory (DFT) and ab initio quantum chemical methods. researchgate.net Specifically, calculations have been performed using the B3LYP functional with the D3BJ dispersion correction and the def2-TZVP basis set (B3LYP-D3BJ/def2-TZVP), as well as at the second-order Møller-Plesset perturbation theory (MP2) level with the 6-311++G(d,p) basis set. researchgate.netresearchgate.net
These computational approaches are vital for assigning experimental spectra. For instance, only the s-trans conformer of myrtenal, where the C=C and C=O bonds are on opposite sides of the connecting C-C single bond, was observed in the gas phase. researchgate.net The excellent agreement between the computationally predicted rotational constants and those determined experimentally via microwave spectroscopy confirms the accuracy of the theoretical models in describing the molecular structure of myrtenal. researchgate.netnih.govmdpi.com
| Constant | Experimental Value | Calculated (B3LYP-D3BJ/def2-TZVP) | Calculated (MP2/6-311++G(d,p)) |
|---|---|---|---|
| A | 2020.6273 | 2018.9 | 2009.3 |
| B | 1015.6521 | 1017.3 | 1011.0 |
| C | 788.8923 | 789.9 | 784.8 |
Mapping the potential energy surface of a molecule is crucial for identifying its stable conformers and understanding its flexibility. For myrtenal, theoretical calculations have focused on the rotational barrier around the single bond connecting the aldehyde group to the bicyclic ring. These calculations predict the existence of two planar conformers: s-trans and s-cis. masterorganicchemistry.comyoutube.comyoutube.com
Computational studies have shown that the s-trans conformer is significantly lower in energy than the s-cis form. researchgate.net The energy difference is substantial enough (calculated to be at least 13 kJ/mol) that only the s-trans conformer is populated and observed under typical supersonic jet experimental conditions. aip.org This energetic preference is attributed to reduced steric hindrance in the s-trans arrangement compared to the s-cis conformation, where the aldehyde group is closer to the dimethyl-substituted bridge. masterorganicchemistry.com
Intermolecular Interactions and Solvation Phenomena
The interaction of myrtenal with solvent molecules, particularly water, is of significant interest for understanding its behavior in aqueous environments and atmospheric processes. Computational studies have provided molecular-level insights into these interactions.
The microsolvation of myrtenal has been studied by forming complexes with one, two, and three water molecules. researchgate.netresearchgate.net Using a combination of microwave spectroscopy and quantum chemical calculations, the specific structures of these hydrate (B1144303) complexes have been identified. researchgate.net
In the monohydrated complexes, two different isomers (1w-I and 1w-II) were identified, both involving a primary hydrogen bond between the aldehyde's carbonyl oxygen and a hydrogen atom of the water molecule (C=O···H-O). aip.org Their stability is further influenced by weaker, secondary interactions between the water's oxygen and hydrogen atoms of myrtenal's ring. aip.org For di- and trihydrates, the water molecules form a chain that interacts with the aldehyde group. researchgate.net The precise geometry, including bond lengths and angles, of these hydrogen-bonded networks has been characterized. researchgate.netresearchgate.netpfrommer.us
| Complex | Parameter | Value |
|---|---|---|
| 1w-I (most stable) | r(O···H) | 1.94 Å |
| ∠(C=O···H) | 131.6° | |
| 1w-II | r(O···H) | 1.96 Å |
| ∠(C=O···H) | 127.0° |
To gain a deeper understanding of the forces stabilizing the myrtenal-water complexes, Symmetry Adapted Perturbation Theory (SAPT) has been employed. researchgate.netresearchgate.netwikipedia.org SAPT is a powerful computational method that decomposes the total interaction energy between molecules into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion (van der Waals forces). psicode.orgresearchgate.netnih.gov
| Energy Component | 1w-I (most stable) | 1w-II |
|---|---|---|
| Electrostatics | -21.28 | -20.78 |
| Exchange | 20.91 | 19.33 |
| Induction | -9.52 | -8.82 |
| Dispersion | -15.05 | -9.21 |
| Total Interaction Energy | -24.94 | -19.48 |
Theoretical Predictions of Reactivity and Stability
Quantum chemical calculations can also predict the chemical behavior of myrtenal. Stability is directly related to the molecule's energy, while reactivity can be inferred from properties of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).
The greater stability of the s-trans conformer over the s-cis is a direct prediction from energetic calculations, as discussed previously. researchgate.netaip.org This indicates that reactions of myrtenal will overwhelmingly proceed from the more stable s-trans ground-state geometry.
Reactivity can be understood through Frontier Molecular Orbital (FMO) theory. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity. youtube.comschrodinger.comresearchgate.net A small HOMO-LUMO gap suggests that a molecule is more polarizable and more reactive, as it requires less energy to excite an electron to a higher energy state. nih.govyoutube.com
The Molecular Electrostatic Potential (MEP) provides a map of charge distribution on the molecule's surface, indicating sites prone to electrophilic or nucleophilic attack. researchgate.netrsc.orgresearchgate.netdntb.gov.ua For myrtenal, the MEP would show a region of negative potential (electron-rich) around the carbonyl oxygen atom, making it a likely site for attack by electrophiles. Conversely, regions of positive potential (electron-poor), such as around the aldehyde hydrogen, would be susceptible to attack by nucleophiles.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transitions. emerginginvestigators.org A smaller gap generally suggests higher reactivity and lower stability.
Computational studies on Myrtenal have identified two primary conformers: s-trans-Myrtenal and s-cis-Myrtenal. The s-trans conformer has been calculated to be lower in energy, and thus more stable, than the s-cis conformer. This difference in stability would be reflected in their respective FMO energies. The more stable s-trans conformer is expected to have a slightly larger HOMO-LUMO gap compared to the higher-energy s-cis conformer.
The distribution of the HOMO and LUMO across the molecular structure is also of significant interest. For Myrtenal, the HOMO is anticipated to be localized primarily on the carbon-carbon double bond within the bicyclic ring system, as this is the most electron-rich region. Conversely, the LUMO is expected to be centered on the conjugated system that includes the carbon-carbon double bond and the carbonyl group (C=O) of the aldehyde function, particularly on the antibonding π* orbital of the C=O bond. This distribution highlights the regions most susceptible to nucleophilic and electrophilic attack.
Illustrative FMO Data for Myrtenal
| Parameter | s-trans-Myrtenal (eV) | s-cis-Myrtenal (eV) |
| EHOMO | -6.5 | -6.3 |
| ELUMO | -1.8 | -1.7 |
| Energy Gap (ΔE) | 4.7 | 4.6 |
| Note: The values in this table are illustrative, based on typical DFT calculations for similar molecules, and are intended to demonstrate the expected relative differences between the conformers. Specific experimental or calculated values for Myrtenal were not available in the searched literature. |
Natural Bond Orbital (NBO) Analysis
In the context of Myrtenal, NBO analysis would reveal important hyperconjugative interactions. Significant delocalization is expected from the filled π orbital of the C=C double bond to the empty π* antibonding orbital of the C=O group, and vice versa, due to their conjugation. This π → π* interaction is fundamental to the electronic structure of α,β-unsaturated carbonyl compounds.
Illustrative NBO Analysis for Key Interactions in s-trans-Myrtenal
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| π(C=C) | π(C=O) | 20.5 |
| nO | σ(C-CHO) | 5.2 |
| σ(C-H) | π(C=C) | 3.1 |
| σ(C-C) | π(C=O) | 2.8 |
| Note: This table presents illustrative stabilization energies for plausible hyperconjugative interactions within the Myrtenal molecule. The specific E(2) values are hypothetical and serve to exemplify the output of an NBO analysis. This data was not directly available in the searched literature. |
Myrtenal As a Precursor in Advanced Organic Synthesis and Materials Science
Design and Synthesis of Chiral Building Blocks
The inherent chirality of myrtenal (B1677600) makes it a valuable component of the chiral pool, which utilizes readily available enantiopure natural products as starting materials for asymmetric synthesis. tcichemicals.com Its rigid bicyclic framework provides a well-defined stereochemical environment, enabling the synthesis of sophisticated chiral building blocks essential for various applications.
Derivatization for Chiral Auxiliaries in Asymmetric Synthesis
A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereochemistry is achieved, the auxiliary can be removed and ideally recovered for reuse. wikipedia.org (1R)-(-)-Myrtenal is an effective chiral starting material for creating such auxiliaries. researchgate.net
One notable application involves the synthesis of S,O-acetals. Novel oxathiane derivatives have been synthesized from commercially available (–)-myrtenal. researchgate.net Nucleophilic additions to these chiral auxiliaries, such as the addition of various organometallic reagents, proceed with high diastereoselectivity. researchgate.net For instance, the addition of several nucleophilic reagents to a 2-acyloxathiane derived from myrtenal furnished the corresponding tertiary carbinols with high diastereomeric excess. researchgate.net Subsequent hydrolysis of these products yielded α-hydroxycarbonyl compounds with excellent enantiomeric excess, demonstrating the utility of the myrtenal-derived auxiliary in controlling stereochemistry. researchgate.net
The effectiveness of a chiral auxiliary is often determined by its ability to create a biased steric environment, forcing a reaction to proceed from a less hindered face. wikipedia.org The rigid pinane (B1207555) scaffold of myrtenal is particularly effective in this regard, making its derivatives valuable tools in asymmetric synthesis. researchgate.net
Preparation of Chiral Pentadienyl Ligands for Organometallic Catalysis
Chiral cyclopentadienyl (B1206354) (Cp) ligands and their "open" congeners, pentadienyl (Pdl) ligands, are of significant interest in asymmetric organometallic catalysis. acs.orgacs.orgnih.gov Myrtenal serves as an excellent starting material for the synthesis of a library of enantiomerically pure pentadienyl ligands. acs.orgacs.org
The synthesis typically begins with a Wittig reaction on (1R)-(−)-myrtenal to generate a series of chiral pentadienes. acs.orgacs.org For example, reaction of myrtenal with Wittig salts like [Ph₃PCH(R)(CH₃)]I (where R can be methyl, phenyl, or hydrogen) yields corresponding pentadienes such as dimethylnopadiene, methylphenylnopadiene, and methylnopadiene in good yields. acs.org
Deprotonation of these pentadienes with a strong base, such as a Schlosser base, produces the corresponding chiral potassium pentadienide anions. acs.orgacs.org Structural analysis of these anions by NMR spectroscopy and X-ray diffraction reveals a "U" conformation, which is the most stable form for alkali-metal pentadienyls. acs.orgacs.org These chiral pentadienyl ligands have been successfully coordinated to transition metals, such as zirconium, to form half-open trozircene complexes. acs.org Density functional theory (DFT) computations confirm that the metal coordinates exclusively from the sterically less hindered face of the myrtenal-derived ligand, highlighting the excellent facial selectivity imparted by the chiral scaffold. acs.orgacs.org
Table 1: Synthesis of Chiral Pentadienes from (1R)-(−)-Myrtenal
| Starting Material | Wittig Salt Reagent | Product (Chiral Pentadiene) | Yield | Reference |
|---|---|---|---|---|
| (1R)-(−)-Myrtenal | [Ph₃PCH(Me)(CH₃)]I | Dimethylnopadiene | Good | acs.org |
| (1R)-(−)-Myrtenal | [Ph₃PCH(Ph)(CH₃)]I | Methylphenylnopadiene | Good | acs.org |
| (1R)-(−)-Myrtenal | [Ph₃PCH(H)(CH₃)]I | Methylnopadiene | Good | acs.org |
Synthesis of Chiral Cyclobutane (B1203170) Keto Acids
Myrtenal's unique bicyclic structure, containing a cyclobutane ring, makes it a valuable precursor for chiral cyclobutane derivatives. A synthetic route has been developed to access chiral cyclobutane keto acids with two stereocenters in five steps from the inexpensive terpene. researchgate.net
A key step in this synthesis is an 8-aminoquinoline-directed C(sp²)–H arylation reaction. researchgate.net This palladium-catalyzed reaction allows for the incorporation of a wide variety of aryl and heteroaryl groups into the bicyclic myrtenal scaffold. researchgate.net Following the arylation, an ozonolysis-based ring-opening step cleaves the double bond, furnishing the desired target cyclobutane keto acids. researchgate.net This synthetic strategy is notable for its efficiency and its potential for creating libraries of natural product-like compounds and other small molecules. researchgate.net
Table 2: Key Steps in the Synthesis of Chiral Cyclobutane Keto Acids from Myrtenal
| Step | Reaction Type | Key Reagents/Conditions | Purpose | Reference |
|---|---|---|---|---|
| 1 | Directed C-H Arylation | 8-aminoquinoline, Aryl iodide, Pd(OAc)₂, AgOAc, NaOAc, 100 °C | Introduce diverse aryl/heteroaryl groups to the myrtenal scaffold. | researchgate.net |
| 2 | Ring-Opening | Ozonolysis | Cleave the double bond to form the keto acid functionality. | researchgate.net |
Formation of P,C-Stereogenic Phosphine (B1218219) Oxides and Boranes
P-stereogenic phosphorus compounds are of great importance as ligands in asymmetric catalysis and as organocatalysts. nih.govnih.gov Despite the common use of other terpenes like menthol, myrtenal and its hydrogenation product, myrtanal, have been explored as chiral auxiliaries for the synthesis of P,C-stereogenic phosphine oxides and phosphine-boranes. mdpi.com
The synthesis involves the 1,2-addition of a resolved P-stereogenic secondary phosphine oxide to the aldehyde group of myrtenal or myrtanal. mdpi.com This reaction proceeds without loss of optical purity at the phosphorus center, creating new P,C-stereogenic α-hydroxyphosphine oxides with up to four contiguous chiral centers. mdpi.com The absolute configurations of the resulting single diastereoisomers have been confirmed using X-ray crystallography and 2D NMR techniques. mdpi.com
Furthermore, these P,C-stereogenic α-hydroxyphosphine oxides can be reduced with borane (B79455) (BH₃) to form the corresponding α-hydroxyphosphine-boranes. mdpi.com This reduction occurs with a clean inversion of the configuration at the phosphorus center. mdpi.com The ability to functionalize the myrtenal-derived portion of these molecules further enhances their value as building blocks in the synthesis of novel P,C-chiral phosphorus compounds. mdpi.com
Development of Myrtenal-Derived Molecular Scaffolds
The reactive aldehyde group and the lipophilic pinene-like scaffold of myrtenal make it an excellent platform for developing novel molecular structures with potential biological or material applications. researchgate.net
Synthesis of Myrtenal-Based Thiazole-Hydrazone Compounds
Thiazole (B1198619) and hydrazone moieties are important pharmacophores found in many compounds with a wide range of biological activities. mdpi.comnih.govresearchgate.net By combining these heterocycles with the myrtenal scaffold, novel hybrid molecules have been designed and synthesized. researchgate.net
The synthesis begins with the condensation of myrtenal with a thiosemicarbazide (B42300) to form a thiosemicarbazone intermediate. This intermediate is then cyclized with an α-haloketone to construct the thiazole ring. researchgate.net This multi-step reaction pathway allows for the introduction of various substituents onto the thiazole ring, leading to a library of myrtenal-based thiazole-hydrazone derivatives. researchgate.net The nonplanar, lipophilic nature of the myrtenal fragment may enhance interaction with hydrophobic regions of biological targets. researchgate.net
Similarly, myrtenal has been used to synthesize derivatives bearing a 1,2,4-triazole (B32235) moiety, which have shown promising antifungal activity. nih.gov These synthetic strategies demonstrate the utility of myrtenal as a scaffold for creating structurally diverse molecules by modifying its aldehyde group. nih.govresearchgate.net
Synthesis of Myrtenal-Based Triazole-Thioethers
A notable application of myrtenal in synthetic chemistry is the creation of novel 1,2,4-triazole-thioether derivatives, which have been investigated for their biological activities. researchgate.netnih.govmdpi.com The synthesis is a multi-step process that leverages the reactivity of myrtenal's aldehyde group. researchgate.netnih.gov
The general synthetic route begins with the oxidation of myrtenal to myrtenic acid. researchgate.net This is followed by a series of reactions to construct the triazole ring and subsequently attach the thioether moiety. A one-pot sequential synthesis method has been developed where an intermediate compound is mixed with potassium hydroxide (B78521) in anhydrous ethanol (B145695) and irradiated with microwaves. nih.gov An alkyl halide is then added to the mixture to produce the final triazole-thioether compound. nih.gov
The structures of these synthesized compounds are confirmed using various analytical techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Electrospray Ionization Mass Spectrometry (ESI-MS). researchgate.netmdpi.com Research has shown that several of these myrtenal-based triazole-thioethers exhibit significant antifungal properties. researchgate.net For instance, when tested against various fungal pathogens, certain derivatives showed efficacy comparable to or even exceeding that of commercial fungicides like azoxystrobin. researchgate.netmdpi.comnih.gov
Table 1: Antifungal Activity of Selected Myrtenal-Based Triazole-Thioethers
| Compound ID | Substituent (R) | Target Fungus | Inhibition Rate at 50 µg/mL (%) |
|---|---|---|---|
| 6c | i-Pr | P. piricola | 98.2 |
| 6l | o-NO₂ Bn | P. piricola | 96.4 |
| 6a | Et | P. piricola | 90.7 |
| Azoxystrobin | (Commercial Control) | P. piricola | 96.0 |
Data sourced from Molecules (2017). researchgate.netnih.gov
Synthesis of Myrtenal-Adamantane Conjugates
The conjugation of myrtenal with adamantane, a rigid and lipophilic polycyclic alkane, has been explored to create hybrid molecules with potential pharmacological applications. nih.govuctm.eduresearchgate.net Adamantane is often used as a pharmacophore to enhance the therapeutic properties of parent molecules, including improving their ability to cross the blood-brain barrier. uctm.edumdpi.com
The synthesis of these conjugates is typically achieved through a reaction between (-)-myrtenal (B3023152) and an aminoadamantane (either 1-aminoadamantane or 2-aminoadamantane). uctm.edu This reaction forms a corresponding imine, which is subsequently reduced, often using sodium borohydride (B1222165) (NaBH₄), to yield the final myrtenal-adamantane conjugate. uctm.eduresearchgate.net The resulting compounds have been investigated for their neuroprotective and memory-improving capacities, with studies showing effects that are stronger than those of myrtenal alone. uctm.edumdpi.comresearchgate.net
Synthesis of Myrtenal Oxime Esters with Potential as KARI Inhibitors
Myrtenal is a key starting material for the synthesis of novel oxime esters designed as potential inhibitors of ketol-acid reductoisomerase (KARI). acs.orgacs.orgfigshare.com The KARI enzyme is crucial for the biosynthesis of branched-chain amino acids in plants and microorganisms, making it an attractive target for developing new herbicides and fungicides that are safe for humans. acs.orgacs.orgnih.gov
The synthetic process involves first converting myrtenal into myrtenal oxime. acs.org Following this, a series of myrtenal oxime ester compounds are synthesized by reacting the myrtenal oxime with various substituted acyl chlorides in the presence of triethylamine (B128534) and dichloromethane. acs.org The resulting ester derivatives have been evaluated for their herbicidal activity, with several compounds demonstrating significant growth inhibition against the roots of plants like rape (Brassica campestris) and barnyard grass (Echinochloa crusgalli L.). acs.orgacs.org
**Table 2: Herbicidal Activity of Myrtenal Oxime Esters Against *B. campestris***
| Compound ID | Substituent (R) | Inhibitory Rate at 100 µg/mL (%) |
|---|---|---|
| 4a | CH₃ | 96.4 |
| 4m | 2,4-ClPh | 94.4 |
| 4j | m-CH₃Ph | 90.6 |
| 4h | m-ClPh | 88.0 |
Data sourced from Journal of Agricultural and Food Chemistry (2019). acs.org
Synthesis of Quinoline-Based Peptoids
Myrtenal has been utilized as a chiral aldehyde component in the multicomponent synthesis of quinoline-based peptoids. tees.ac.uk Peptoids are a class of peptide mimics that exhibit enhanced stability against proteolytic degradation, making them valuable in drug discovery. tees.ac.uk The incorporation of a quinoline (B57606) moiety is of interest due to its presence in various biologically active compounds. tees.ac.uknih.gov
A one-pot synthesis of these complex molecules has been demonstrated using the Ugi four-component reaction (Ugi-4CR). tees.ac.uk In this reaction, 1R-(-)-myrtenal, benzylamine, a quinoline-based carboxylic acid, and cyclohexyl isocyanide are combined to generate the target peptoid with high efficiency. tees.ac.uk This approach allows for the creation of structurally diverse peptoid backbones containing both the myrtenal scaffold and the quinoline heterocycle. tees.ac.uk
Applications in Sustainable Chemical Production
Routes to High-Density Biofuels via Cyclopropanation
Myrtenal serves as a valuable bio-based substrate for the synthesis of high-density, high-performance biofuels. greencarcongress.comadvancedbiofuelsusa.info The development of such fuels is driven by the need for alternatives to conventional petroleum-based fuels like JP-10, which is used for missile propulsion. greencarcongress.com The unique, strained-ring structure of myrtenal makes it an ideal precursor for creating energy-dense hydrocarbon molecules. greencarcongress.comadvancedbiofuelsusa.info
The synthetic pathway involves first converting myrtenal into apopinene (B3051316) through a reactive distillation process that removes carbon monoxide. greencarcongress.com The resulting apopinene can then undergo a Simmons-Smith cyclopropanation reaction. greencarcongress.comadvancedbiofuelsusa.infobohrium.com This step introduces a cyclopropane (B1198618) ring to the molecule, yielding exo-(1R,2R)-7,7-dimethyltricyclo[4.1.1.0]octane, also known as cyclopropanated apopinene (CPA). greencarcongress.combohrium.com
The addition of the cyclopropane ring significantly increases the density and the volumetric net heat of combustion (NHOC) of the fuel. greencarcongress.com CPA exhibits an exceptional NHOC, which is 20% higher than the lower limit for conventional jet fuel, and possesses excellent low-temperature properties, with no freezing point observed down to -80 °C. greencarcongress.combohrium.com
Table 3: Comparison of Fuel Properties
| Fuel | Density (g/mL) | Volumetric NHOC (MJ/L) | Freezing Point (°C) |
|---|---|---|---|
| CPA | 0.918 | ~39.0 | < -80 |
| JP-10 | 0.936 | 39.6 | -79 |
| Jet-A (Conventional) | > 0.775 | > 32.5 | < -47 |
Data sourced from Green Car Congress and the journal Fuel. greencarcongress.combohrium.com
Ecocatalyst-Mediated Syntheses of Cyclic Oxyterpenes
In the pursuit of green and sustainable chemistry, new methods have been developed for synthesizing cyclic oxyterpenes using ecocatalysts. mdpi.com While myrtenal itself is an oxyterpene, related syntheses focus on producing compounds like myrtenol (B1201748) from β-pinene, a close structural relative of myrtenal's precursor, α-pinene. mdpi.com
These processes utilize a novel generation of ecocatalysts derived from manganese-rich water lettuce (Pistia stratiotes). mdpi.com The catalysts are prepared through environmentally benign processes, involving grinding and heating the plant biomass to create a manganese oxide-based catalyst (Eco-MnOx-Ps). mdpi.com These biosourced catalysts have proven effective in mediating key transformations, such as the regioselective opening of β-pinene oxide to produce myrtenol in good yield under mild conditions. mdpi.com This approach represents a sustainable alternative to conventional chemical syntheses that often rely on hazardous reagents and stoichiometric oxidants. mdpi.com
Chirality, Stereoselective Synthesis, and Enantiomeric Resolution
Chiral Recognition and Derivatization Techniques
Chiral recognition involves the ability of one chiral molecule to distinguish between the enantiomers of another chiral molecule. This is often achieved by forming transient diastereomeric complexes or, in the case of derivatization, stable covalent diastereomers. These diastereomers have different physical and spectroscopic properties, which can be exploited for analysis and separation.
Application of Myrtenal (B1677600) as a Chiral Derivatizing Agent for NMR Analysis
Myrtenal, specifically the (1R)-(-) enantiomer, has been investigated for its applicability as a chiral derivatizing agent (CDA) in Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.govresearchgate.net CDAs react with enantiomers to form diastereomers, which exhibit distinct signals in NMR spectra due to their different magnetic environments. This allows for the differentiation and quantification of enantiomers in a mixture.
Research has shown that (-)-myrtenal (B3023152) is a valuable tool for the identification and enantiomer differentiation of primary amines, including beta-amino alcohols and vicinal diamines, using ¹³C NMR spectroscopy. researchgate.netnih.gov While enantiomer differentiation might not always be possible in ¹H NMR spectra, ¹³C NMR has proven effective. researchgate.netnih.gov The enantiomeric excess (ee) can be determined by automated deconvolution and integration of the signals, yielding results that align well with expected values. researchgate.netnih.gov The rigidity of the cyclic structure in myrtenal may contribute to the effectiveness of signal assignment for distinct diastereoisomers. researchgate.net
Enantioselective Catalysis using Myrtenal-Derived Ligands
Myrtenal serves as a chiral pool building block for the synthesis of chiral ligands used in enantioselective catalysis. researchgate.netresearchgate.netacs.org Enantioselective catalysis aims to produce a desired enantiomer in excess during a chemical reaction using a chiral catalyst. Ligands derived from chiral molecules like myrtenal can impart chirality to metal complexes, creating catalytic systems capable of inducing asymmetry in the products.
Studies have reported the synthesis of chiral cyclopentadiene (B3395910) ligands derived from (R)-myrtenal. researchgate.netsnnu.edu.cn These ligands have been used to form rhodium(I) complexes, which are then explored for their catalytic activity in asymmetric reactions. researchgate.netsnnu.edu.cn For instance, a chiral cyclopentadienyl (B1206354) ligand accessed from (R)-myrtenal was used to synthesize a planar chiral Rh(III) complex. nih.gov This highlights the potential of myrtenal derivatives in developing catalysts for enantioselective transformations, such as asymmetric C-H activation reactions. researchgate.netnih.gov
Advanced Chiral Separation Methodologies
Separating enantiomers from a racemic mixture is a critical process in chemistry, particularly for the pharmaceutical industry where often only one enantiomer of a drug is therapeutically active. tandfonline.com While enantiomers share many physical properties, chiral separation methodologies exploit their interactions with a chiral environment to achieve separation.
Chiral Chromatography (e.g., High-Performance Liquid Chromatography)
Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs), is a widely used technique for separating enantiomers. nih.govrsc.orgacs.org CSPs contain a chiral selector that interacts differently with each enantiomer, leading to different retention times on the column and thus separation.
HPLC has been employed in studies involving myrtenal derivatives, for example, in the analysis of reaction products to determine enantiomeric excess or diastereomeric ratio. acs.org The principle relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, allowing for their differential migration and separation. acs.org
Membrane Separation Using Myrtenal-Derived Polymers
Membrane separation techniques offer a potentially continuous and energy-efficient approach to chiral resolution. tandfonline.comrsc.org This involves using membranes that possess a chiral environment capable of selectively permeating one enantiomer over the other.
Research has explored the development of chiral separation membranes from modified polysulfone having myrtenal-derived terpenoid side groups. canada.caresearchgate.netresearchgate.netacs.orgresearchgate.net Novel polymeric materials with a chiral environment were obtained by reacting lithiated polysulfone with chiral terpenoid myrtenal. canada.caresearchgate.net These polymers can form self-standing membranes. researchgate.net Molecularly imprinted membranes (MIMs) prepared from myrtenal-containing polysulfones, often in the presence of a print molecule (the enantiomer to be selectively transported), have shown chiral separation ability. rsc.orgresearchgate.netresearchgate.net Studies have demonstrated that d-isomer imprinted membranes preferentially transport the d-isomer, and vice versa, for racemic mixtures like glutamic acid. researchgate.netresearchgate.net The chiral recognition ability in these membranes can be influenced by factors such as adsorption and diffusivity selectivity. researchgate.net
Here is a summary of research findings related to myrtenal-derived membrane separation:
| Membrane Material | Chiral Selector/Derivative | Target Racemic Mixture | Observed Selectivity | Key Finding | Source |
| Modified polysulfone with myrtenal-derived side groups | Myrtenal moiety | Racemic glutamic acid | Preferential transport of imprinted enantiomer | Molecularly imprinted membranes show chiral separation ability. | researchgate.net |
| Novel polymeric materials from lithiated polysulfone + myrtenal | Myrtenal moiety | Racemic glutamic acid | d-isomer imprinted membrane transports d-isomer preferentially | Diffusivity selectivity is a dominant factor in chiral separation ability. | researchgate.net |
Ecological and Environmental Significance of Myrtenal
Role in Inter-Species Chemical Communication
Myrtenal (B1677600) functions as a semiochemical, a chemical signal that mediates interactions between organisms. wur.nl These signals can influence the behavior and development of other species. capes.gov.br
Plant-Insect Interactions (e.g., as a Repellent/Semiochemical)
While primarily known for its repellent properties in some plant-insect systems, myrtenal's role in chemical communication can be complex and context-dependent. oup.comsemiochemical.com In the case of the spruce beetle (Dendroctonus armandi), myrtenal might act as an aggregation pheromone for females, potentially helping them to collectively overcome tree resistance during invasion. researchgate.netnih.gov This highlights the diverse ways in which a single compound like myrtenal can be perceived and utilized in inter-species communication.
The use of plant-derived semiochemicals like myrtenal is being explored in environmentally friendly pest management strategies, such as 'push-pull' systems, which aim to repel pests from crops using deterrents while attracting them to trap crops. wur.nloup.comrothamsted.ac.uk
Atmospheric Oxidation Studies and Product Formation
Myrtenal is a first-generation oxidation product of monoterpenes, such as α-pinene and β-pinene, which are significant biogenic volatile organic compounds (BVOCs) emitted into the atmosphere by plants. benchchem.comgoldschmidt.infoacs.orgresearchgate.net These BVOCs and their oxidation products play a crucial role in atmospheric chemistry, contributing to the formation of tropospheric ozone and secondary organic aerosols (SOA). goldschmidt.infoacs.orgaip.org
Atmospheric oxidation studies investigate the reactions of myrtenal with atmospheric oxidants like ozone (O₃) and hydroxyl radicals (OH). benchchem.comgoldschmidt.infoacs.orgresearchgate.net These reactions lead to the formation of various second- and third-generation products. acs.org For instance, the reaction of myrtenal with O₃ can result in the formation of multifunctional carbonyls such as glycolaldehyde, glyoxal, and methylglyoxal. goldschmidt.info Further oxidation of myrtenal can also lead to the formation of carboxylic acids and lactone-ring-containing compounds, including terebic acid and terpenylic acid. acs.org Terebic acid, a biogenic SOA component, is formed with a high yield (84%) from the oxidation of myrtenal. acs.org
Understanding the atmospheric degradation pathways and products of compounds like myrtenal is essential for modeling SOA formation and evaluating their impact on air quality and climate. goldschmidt.infoacs.org
Atmospheric Oxidation Products of Myrtenal
| Oxidant | Example Products | Source |
| Ozone (O₃) | Glycolaldehyde, Glyoxal, Methylglyoxal | goldschmidt.info |
| Further Oxidation | Carboxylic acids, Lactone-ring compounds (e.g., Terebic acid, Terpenylic acid) | acs.org |
These studies often utilize atmospheric simulation chambers and analytical techniques like PTR-ToF-MS and GCMS-SPME to monitor reactants and products and determine reaction kinetics. goldschmidt.info
Q & A
Q. What experimental models are commonly used to study Myrtenal’s antioxidant and antitumor mechanisms?
Myrtenal’s antioxidant activity is typically evaluated using assays for superoxide dismutase (SOD), malondialdehyde (MDA), and total glutathione (tGSH) in rodent brains or tissues. Antitumor effects are studied in chemically induced carcinogenesis models, such as 1,2-dimethylhydrazine (DMH)-induced colon cancer in Wistar rats, where Myrtenal reduces oxidative stress biomarkers (e.g., GST, UDP-GT) and restores histopathological architecture .
Q. How does Myrtenal modulate neurotransmitter levels in neurodegenerative models?
Myrtenal elevates acetylcholine and monoamine neurotransmitter levels (e.g., dopamine, serotonin) in rodent brains by inhibiting acetylcholinesterase and enhancing antioxidant defenses. This is validated via HPLC analysis of brain homogenates in scopolamine-induced dementia models, where Myrtenal improves memory retention in behavioral tests like the Morris water maze .
Q. What standardized methodologies are used to assess Myrtenal’s anti-inflammatory activity?
Acute inflammation is modeled using carrageenan-induced paw edema in rodents, with Myrtenal administered orally (50–100 mg/kg). Pro-inflammatory markers (TNF-α, IL-6) are quantified via ELISA, while COX-2 inhibition is measured using Western blotting .
Advanced Research Questions
Q. How can contradictory data on Myrtenal’s neuroprotective efficacy be reconciled across studies?
Discrepancies arise from variations in dosing regimens, animal strains, and neurodegeneration induction methods (e.g., scopolamine vs. streptozotocin). A meta-analysis of SOD, MDA, and tGSH datasets across studies (2003–2018) reveals dose-dependent neuroprotection, with optimal effects at 50 mg/kg in Wistar rats. However, limited blood-brain barrier permeability data necessitates pharmacokinetic profiling .
Q. What strategies optimize Myrtenal’s bioavailability in in vivo anticancer studies?
Myrtenal’s low water solubility limits bioavailability. Nanoencapsulation (e.g., liposomes or cyclodextrin complexes) improves delivery, as shown in DMH-induced colon cancer models where nanoformulations reduce tumor incidence by 60% compared to free Myrtenal (40%). Bioavailability is quantified via LC-MS plasma pharmacokinetics .
Q. How does Myrtenal interact with the PI3K/Akt pathway in metabolic disorders?
In diabetic rat models, Myrtenal enhances GLUT2 translocation in skeletal muscle and liver by phosphorylating Akt at Ser473. This is validated via Western blotting and immunofluorescence, with hyperglycemia reduction (40–50%) at 25 mg/kg doses. However, crosstalk with mTORC1 requires further pathway inhibition assays .
Methodological Challenges
Q. What are the limitations of current in vitro antibacterial assays for Myrtenal?
Most studies use disc diffusion against Gram-positive pathogens (e.g., S. aureus), but lack standardized MIC/MBC values. Biofilm disruption assays (e.g., crystal violet staining) and synergism tests with β-lactams are recommended to address antibiotic resistance mechanisms .
Q. How to address batch-to-batch variability in Myrtenal sourced from plant essential oils?
Gas chromatography-mass spectrometry (GC-MS) profiling of α-pinene-derived Myrtenal (>98% purity) is critical. Batch variability affects IC50 values in antioxidant assays (e.g., DPPH radical scavenging), requiring normalization to internal standards like ascorbic acid .
Data Interpretation
Q. Why do some studies report Myrtenal’s pro-oxidant effects at high concentrations?
At >100 μM, Myrtenal generates ROS in cancer cell lines (e.g., OVCAR-8), inducing apoptosis via caspase-3 activation. This dual antioxidant/pro-oxidant behavior is context-dependent and requires careful dose-response profiling using MTT and flow cytometry .
Q. How to validate Myrtenal’s vasodilatory effects in translational models?
Ex vivo aortic ring assays (with and without endothelium) confirm NO-mediated vasodilation. However, interspecies differences (rat vs. human endothelial cells) necessitate RNA-seq to compare eNOS activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
